![molecular formula C17H16N6O4 B11511319 2-{5-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]pentyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11511319.png)
2-{5-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]pentyl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
“2-{5-[3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1,2,4-OXADIAZOL-5-YL]PENTYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE” is a complex organic compound that features multiple functional groups, including oxadiazole and isoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-{5-[3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1,2,4-OXADIAZOL-5-YL]PENTYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the oxadiazole rings: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the pentyl chain: This step might involve alkylation reactions using suitable alkyl halides.
Formation of the isoindole ring: This can be synthesized through cyclization reactions involving phthalic anhydride and primary amines.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize costs. This includes the use of efficient catalysts, high-throughput screening of reaction conditions, and scalable reaction setups.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the isoindole ring.
Reduction: Reduction reactions could target the oxadiazole rings or the isoindole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound might find applications in the development of new materials, such as polymers or advanced coatings.
Mechanism of Action
The mechanism of action of “2-{5-[3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1,2,4-OXADIAZOL-5-YL]PENTYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE” would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{5-[3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1,2,4-OXADIAZOL-5-YL]PENTYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
- 2-{5-[3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1,2,4-OXADIAZOL-5-YL]PENTYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Uniqueness
The uniqueness of this compound lies in its combination of oxadiazole and isoindole rings, which confer distinct chemical and biological properties. This makes it a valuable scaffold for the development of new molecules with diverse applications.
Biological Activity
The compound 2-{5-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]pentyl}-1H-isoindole-1,3(2H)-dione is a complex organic molecule belonging to the oxadiazole family. Oxadiazoles have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activities associated with this specific compound, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C15H15N9O3 with a molecular weight of approximately 369.34 g/mol. The structure features multiple heterocyclic rings that contribute to its biological activity.
Biological Activity Overview
The biological activities of oxadiazole derivatives are well-documented. Here are some key findings relevant to the compound :
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Compounds similar to those containing the oxadiazole moiety have shown effectiveness against various bacterial strains such as Escherichia coli and Listeria monocytogenes, comparable to standard antibiotics like ampicillin and vancomycin .
Anticancer Activity
Oxadiazoles have also been investigated for their potential anticancer effects:
- Inhibition of Cancer Cell Lines : Several studies have highlighted that oxadiazole derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and PANC-1 (pancreatic cancer). For example, compounds with structural similarities demonstrated IC50 values in the micromolar range against these cell lines .
The mechanisms by which these compounds exert their biological effects often involve:
- Enzyme Inhibition : Many oxadiazoles act as inhibitors of key enzymes involved in cancer progression and inflammation. For example, certain derivatives have been shown to inhibit histone deacetylases (HDACs), which play a critical role in cancer cell proliferation .
Case Studies
Several case studies provide insights into the biological activity of oxadiazole derivatives:
- Study on Anticancer Activity :
- Antimicrobial Evaluation :
Data Tables
Here are tables summarizing key findings related to the biological activity of oxadiazole derivatives:
Compound Name | Activity Type | Target Cell Line | IC50 (µM) |
---|---|---|---|
Compound A | Anticancer | MCF-7 | 0.65 |
Compound B | Antimicrobial | E. coli | 0.008 |
Compound C | Anticancer | PANC-1 | 2.41 |
Mechanism of Action | Description |
---|---|
HDAC Inhibition | Inhibits histone deacetylases involved in cancer |
Enzyme Inhibition | Targets specific enzymes related to bacterial growth |
Properties
Molecular Formula |
C17H16N6O4 |
---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
2-[5-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]pentyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H16N6O4/c18-14-13(20-27-21-14)15-19-12(26-22-15)8-2-1-5-9-23-16(24)10-6-3-4-7-11(10)17(23)25/h3-4,6-7H,1-2,5,8-9H2,(H2,18,21) |
InChI Key |
YVJQRFCHXFATAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC3=NC(=NO3)C4=NON=C4N |
Origin of Product |
United States |
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